N-(3-fluorophenyl)-3-iodobenzamide
Description
N-(3-Fluorophenyl)-3-iodobenzamide is a halogenated benzamide derivative characterized by a fluorine substituent at the meta position of the aniline ring and an iodine atom at the meta position of the benzamide ring.
Properties
CAS No. |
349118-34-9 |
|---|---|
Molecular Formula |
C13H9FINO |
Molecular Weight |
341.12g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-iodobenzamide |
InChI |
InChI=1S/C13H9FINO/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,(H,16,17) |
InChI Key |
VKJRUFZRYIYIRF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents significantly influence the physicochemical and biological properties of benzamide derivatives. Key analogs include:
Key Observations :
- Iodine Position : Compounds with iodine at the benzamide’s meta position (e.g., N-(3-fluorophenyl)-3-iodobenzamide and ) may exhibit distinct binding profiles compared to ortho-substituted analogs (e.g., ).
- Benzoxazole Derivatives : The incorporation of a benzoxazole moiety (e.g., ) introduces rigidity and planar geometry, which could improve target affinity in kinase inhibitors .
Substituent Impact on Physicochemical Properties
- Steric Effects : Bulky substituents (e.g., CF₃ in ) may reduce binding efficiency in sterically sensitive targets.
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